2-Chloroethoxymethyl acetate chemical structure and properties
2-Chloroethoxymethyl acetate chemical structure and properties
An In-Depth Technical Guide to 2-(2-Chloroethoxy)ethyl Acetate for Researchers and Drug Development Professionals
Introduction: Defining the Molecule and Its Relevance
In the landscape of organic synthesis and pharmaceutical development, the precision of molecular architecture is paramount. This guide focuses on 2-(2-Chloroethoxy)ethyl acetate, a bifunctional molecule with potential applications as a versatile intermediate. It is crucial to distinguish this compound from structurally similar names to ensure clarity in research and synthesis. The IUPAC name, 2-(2-chloroethoxy)ethyl acetate, and its CAS number, 14258-40-3, definitively identify this molecule.[1][2] Its structure features a primary alkyl chloride, an ether linkage, and an ester group, offering multiple sites for chemical modification. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).
Chemical Structure and Physicochemical Properties
A thorough understanding of a molecule's properties is the foundation of its application in research and development. The key physicochemical properties of 2-(2-Chloroethoxy)ethyl acetate are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(2-chloroethoxy)ethyl acetate | [2] |
| Synonyms | 2-(2-chloroethoxy)ethanol acetate, 1-Acetoxy-2-(2-chloroethoxy)ethane | [1][2] |
| CAS Number | 14258-40-3 | [1] |
| Molecular Formula | C6H11ClO3 | [1][2] |
| Molecular Weight | 166.6 g/mol | [1][2] |
| Appearance | Liquid | [3] |
| Boiling Point | 223 °C at 760 mmHg | |
| Purity | Typically ≥97% | [3] |
| Storage Temperature | 4°C or Ambient | [3] |
The structural arrangement of 2-(2-Chloroethoxy)ethyl acetate is visualized in the following diagram:
Caption: Chemical structure of 2-(2-Chloroethoxy)ethyl acetate.
Reactivity and Synthetic Applications
The synthetic utility of 2-(2-Chloroethoxy)ethyl acetate stems from the differential reactivity of its functional groups. The primary alkyl chloride is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functionalities. The ester group can be hydrolyzed under acidic or basic conditions to reveal a primary alcohol, which can then be further manipulated. The ether linkage is generally stable under many reaction conditions, providing a robust scaffold.
These characteristics make 2-(2-Chloroethoxy)ethyl acetate a valuable precursor in the synthesis of various compounds, including but not limited to:
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Pharmaceutical Intermediates: The molecule can serve as a starting material for the synthesis of more complex drug candidates. The chloroethoxyethyl moiety can be incorporated into larger molecules to modulate their pharmacokinetic properties, such as solubility and metabolic stability.
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Specialty Chemicals: Its bifunctional nature allows for its use in the production of specialty polymers, surfactants, and other materials where a hydrophilic ether chain and a reactive site are required.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
The following protocol details a representative nucleophilic substitution reaction on 2-(2-Chloroethoxy)ethyl acetate. This procedure is illustrative and should be adapted and optimized based on specific laboratory conditions and desired outcomes.
Objective: To synthesize 2-(2-azidoethoxy)ethyl acetate via nucleophilic substitution of the chloride with an azide group.
Materials:
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2-(2-Chloroethoxy)ethyl acetate (1 eq)
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Sodium azide (1.5 eq)
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Dimethylformamide (DMF), anhydrous
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Deionized water
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Diethyl ether
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Magnesium sulfate, anhydrous
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Round-bottom flask
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Magnetic stirrer and stir bar
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Heating mantle with temperature controller
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Separatory funnel
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Rotary evaporator
Procedure:
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Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-Chloroethoxy)ethyl acetate in anhydrous DMF. The use of an inert atmosphere is crucial to prevent the introduction of moisture, which could lead to side reactions.
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Addition of Nucleophile: To the stirred solution, add sodium azide in one portion. Sodium azide is the nucleophile that will displace the chloride ion. An excess is used to drive the reaction to completion.
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Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding deionized water. This will dissolve the inorganic salts.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x). The organic layers are combined.
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Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining DMF and inorganic salts.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
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Purification: The crude 2-(2-azidoethoxy)ethyl acetate can be purified by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
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Solvent: DMF is chosen as the solvent because it is a polar aprotic solvent, which is ideal for SN2 reactions. It effectively solvates the sodium cation, leaving the azide anion more nucleophilic.
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Temperature: The reaction is heated to increase the rate of reaction. However, the temperature should be carefully controlled to avoid potential decomposition of the starting material or product.
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Excess Nucleophile: Using an excess of sodium azide helps to ensure that the equilibrium of the reaction is shifted towards the product side, maximizing the yield.
Safety and Handling
2-(2-Chloroethoxy)ethyl acetate is classified as a hazardous substance.[3] It is harmful if swallowed or in contact with skin, and can cause serious eye damage.[3] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).[3]
Conclusion
2-(2-Chloroethoxy)ethyl acetate is a valuable and versatile building block in organic synthesis. Its distinct functional groups offer a platform for a variety of chemical transformations, making it a key intermediate in the development of pharmaceuticals and specialty chemicals. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective utilization in a research and development setting.
References
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precisionFDA. 2-(2-CHLOROETHOXY)ETHYL ACETATE. [Link]
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KM Pharma Solution Private Limited. MSDS - Methyl 2-(2-Chloroethoxy) Acetate. [Link]
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PubChem. 2-(2-Chloroethoxy)ethyl acetate | C6H11ClO3 | CID 251808. [Link]
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LookChem. 2-(chloromethoxy)ethyl Acetate. [Link]
